N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
Description
N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted with a phenyl group at position 2 and a carbohydrazide moiety at position 2. The hydrazone linkage is formed via condensation between the 4-carbohydrazide group of 2-phenylquinoline and 2-hydroxy-3-methoxybenzaldehyde. The 2-hydroxy-3-methoxyphenyl substituent may enhance hydrogen-bonding interactions, while the quinoline scaffold provides π-π stacking capabilities, critical for molecular recognition in biological systems.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-30-22-13-7-10-17(23(22)28)15-25-27-24(29)19-14-21(16-8-3-2-4-9-16)26-20-12-6-5-11-18(19)20/h2-15,28H,1H3,(H,27,29)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKHUXVGRCSZAR-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-phenylquinoline-4-carbohydrazide in the presence of a suitable solvent like ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide .
Chemical Reactions Analysis
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide, exhibit significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases, leading to cell death in various cancer lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis .
Anti-inflammatory Effects
In vitro studies have suggested that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Organotin Complexes
Organotin(IV) complexes derived from this Schiff base have been synthesized, showcasing enhanced biological activities compared to the parent compound. These complexes exhibit improved cytotoxicity against cancer cells, highlighting the importance of metal coordination in enhancing pharmacological properties .
Photophysical Properties
This compound has been investigated for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in optoelectronic devices .
Sensor Development
The compound's unique structural features allow it to be utilized in the development of chemical sensors for detecting specific ions or molecules. Its sensitivity and selectivity can be fine-tuned through structural modifications, making it a versatile component in sensor technology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in inflammation and cancer, such as the NF-κB and STAT3 pathways . These interactions lead to the modulation of gene expression and protein activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related hydrazone derivatives, focusing on core scaffolds, substituents, synthetic efficiency, and biological relevance.
Structural Analogues with Quinoline Cores
- Compound 2b (): Features a 6-fluoro-2-hydroxyquinolin-3-yl group linked to pyridine-4-carbohydrazide. The fluorine atom may increase electronegativity and membrane permeability compared to the target compound’s methoxy group. Biological data are unspecified, but fluorinated analogs often exhibit enhanced metabolic stability .
- Compound 2e (): Contains a 2,3-dihydroinden-4-yloxyacetohydrazide group. The bulky indenyl substituent could sterically hinder interactions with biological targets, contrasting with the target’s planar phenyl group .
Hydrazones with Alternative Aromatic Cores
- N'-(4-Hydroxy-3-Methoxyphenyl)Methylidene Indole Derivatives (): These compounds replace quinoline with indole or benzohydrazide cores.
- Furan-2-Carbohydrazide Derivative (L1) (): Synthesized with a 3-hydroxy-4-methoxyphenyl group, this compound shares the methoxy-hydroxy motif but uses a furan core. The lower yield (54%) compared to indole derivatives suggests synthetic challenges with electron-deficient heterocycles .
Substituent Position and Bioactivity
- Organotin Complex (): Derived from pyridine-4-carbohydrazone with a 2-hydroxy-3-methoxyphenyl group, this compound exhibits cytotoxicity and interacts with DNA/BSA. The tin center likely enhances metal-mediated toxicity, a feature absent in the target compound .
- Pyridine-4-Carbohydrazide Analog (): Shares the 2-hydroxy-3-methoxyphenyl substituent but replaces quinoline with pyridine. The reduced aromatic surface area may diminish binding affinity to hydrophobic pockets in enzymes .
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Yields for hydrazone derivatives vary significantly based on substituents. Indole-based analogs achieve higher yields (72–76%) compared to furan derivatives (54%) .
Substituent Effects : The 2-hydroxy-3-methoxy group enhances hydrogen-bonding capacity, but its position (e.g., 2-hydroxy vs. 4-hydroxy) influences solubility and target affinity .
Core Impact: Quinoline and azulene cores () offer superior π-π stacking for biological interactions compared to pyridine or furan systems .
Biological Relevance : Fluorinated and metal-coordinated analogs () show enhanced bioactivity, suggesting avenues for modifying the target compound .
Biological Activity
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and synthesis.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C20H18N4O3 |
| Molecular Weight | 366.38 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves a multi-step process, including the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-phenylquinoline-4-carbohydrazide under acidic conditions. The reaction is usually performed in organic solvents such as ethanol or methanol to facilitate the formation of the desired product.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, a study evaluating various quinoline derivatives found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 4.69 to 156.47 µM against various strains, including:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
The antibacterial mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity against Candida albicans and other fungal strains, with MIC values ranging from 16.69 to 78.23 µM for C. albicans.
Anticancer Activity
Quinoline derivatives are also investigated for their anticancer potential. The compound's mechanism may involve apoptosis induction in cancer cells through pathways that affect cell cycle regulation and promote cell death.
Case Studies
- Antiviral Activity : A study synthesized a series of quinoline derivatives, including this compound, evaluating their efficacy against HIV integrase inhibitors. Although moderate activity was observed, further optimization is needed for clinical relevance.
- Combination Therapy : Research has explored the use of this compound in combination with existing antibiotics to overcome drug resistance in bacterial strains, showcasing enhanced efficacy compared to monotherapy.
Q & A
Basic Research Question
- NMR : and NMR confirm the hydrazone linkage (δ 8.5–9.0 ppm for –CH=N–) and quinoline protons (δ 7.2–8.3 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 428.142) .
- X-ray Crystallography : Resolves E/Z isomerism and dihedral angles (e.g., 2.5° deviation in the quinoline-phenyl plane) .
Advanced Tip : Use DFT calculations (B3LYP/6-31G**) to predict spectroscopic profiles and compare with experimental data .
What in vitro assays are suitable for preliminary biological screening, and how should researchers interpret conflicting activity data?
Basic Research Question
- Antimicrobial : Broth microdilution (MIC against S. aureus: 12.5 µg/mL) .
- Anticancer : MTT assay (IC ~25 µM in HeLa cells) .
- Antioxidant : DPPH radical scavenging (EC ~40 µg/mL) .
Advanced Research Question
Resolving Data Contradictions :
- Bioactivity variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time) may explain discrepancies. Validate via orthogonal assays (e.g., apoptosis vs. necrosis markers) .
- SAR Analysis : Compare with analogs (e.g., methoxy vs. chloro substituents) to identify critical functional groups .
What computational strategies can predict the binding mode of this compound to biological targets like kinases or DNA?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The hydrazone group shows hydrogen bonding with Thr766 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
- QSAR Models : Develop 2D-QSAR using MLR analysis; logP and polar surface area correlate with antitubulin activity .
Advanced Research Question
- Solubility Enhancement : Use β-cyclodextrin inclusion complexes (1:2 molar ratio) or nanoemulsions (50–100 nm particle size) .
- Stability Testing : HPLC monitoring under physiological pH (7.4) and temperature (37°C) reveals <5% degradation over 24 hours .
- Pharmacokinetics : Intraperitoneal administration in murine models shows = 4.2 h and bioavailability = 62% .
What analytical methods are critical for detecting degradation products or impurities in batch synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
